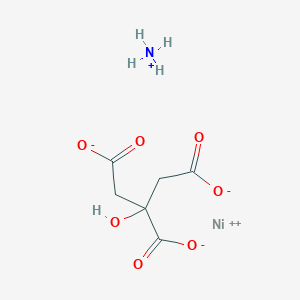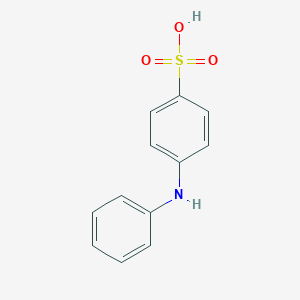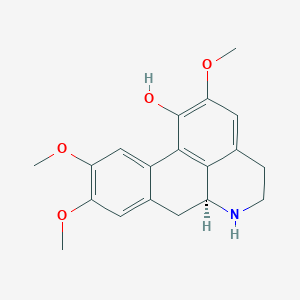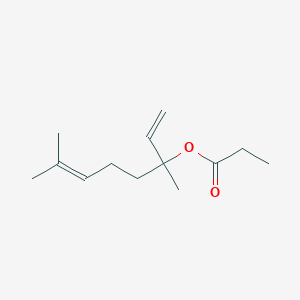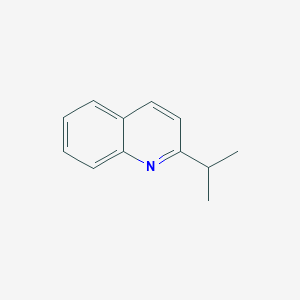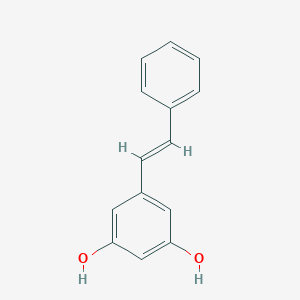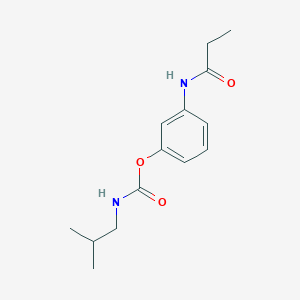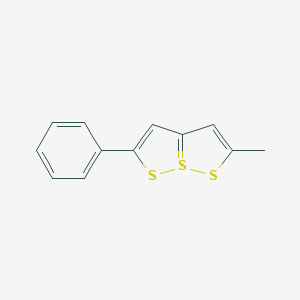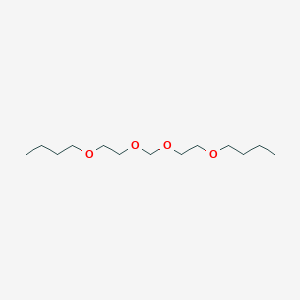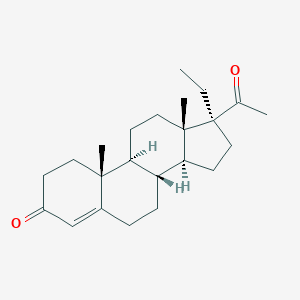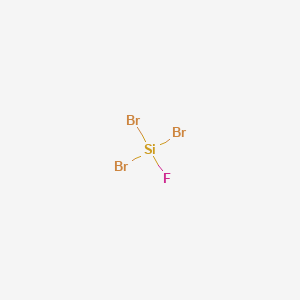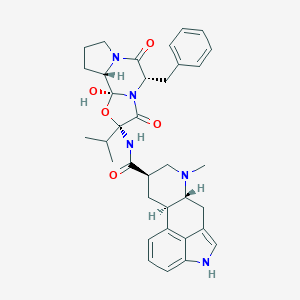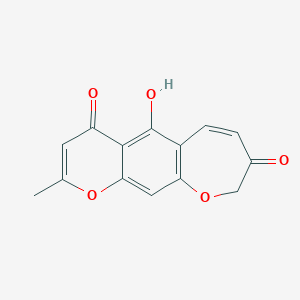
Pteroxylone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pteroxylone is a natural compound that is found in various plants such as Xylopia aethiopica, Annona muricata, and Annona cherimola. It belongs to the class of compounds known as acetogenins and has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of Pteroxylone is not fully understood. However, it has been proposed that it acts by inhibiting the mitochondrial complex I, which leads to the depletion of ATP and the induction of apoptosis. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting the expression of various oncogenes.
Effets Biochimiques Et Physiologiques
Pteroxylone has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the expression of various oncogenes. It has also been found to possess antimalarial and antiparasitic activities. In addition, it has been found to possess insecticidal and fungicidal activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Pteroxylone in lab experiments are that it is a natural compound, it possesses various biological activities, and it has the potential to be developed into a drug. The limitations of using Pteroxylone in lab experiments are that its mechanism of action is not fully understood, and it may have toxic effects on normal cells.
Orientations Futures
There are several future directions for the research on Pteroxylone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop derivatives of Pteroxylone with improved biological activities and reduced toxicity. Additionally, Pteroxylone could be tested in animal models to evaluate its efficacy and safety for use in humans.
Conclusion:
Pteroxylone is a natural compound that possesses various biological activities such as anticancer, antitumor, antimalarial, and antiparasitic activities. Its mechanism of action is not fully understood, but it has been proposed to act by inhibiting the mitochondrial complex I. Pteroxylone has the potential to be developed into a drug, and further research is needed to fully understand its biological activities and potential as a therapeutic agent.
Méthodes De Synthèse
Pteroxylone can be synthesized from the seeds of Annona cherimola. The seeds are first extracted with methanol, and the extract is then fractionated using various solvents such as hexane, ethyl acetate, and chloroform. The chloroform fraction is then subjected to column chromatography to obtain Pteroxylone.
Applications De Recherche Scientifique
Pteroxylone has been found to possess various biological activities such as anticancer, antitumor, antimalarial, and antiparasitic activities. It has also been found to possess insecticidal and fungicidal activities. These biological activities make Pteroxylone a potential candidate for drug development.
Propriétés
Numéro CAS |
18836-19-6 |
|---|---|
Nom du produit |
Pteroxylone |
Formule moléculaire |
C14H10O5 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
5-hydroxy-2-methylpyrano[3,2-h][1]benzoxepine-4,8-dione |
InChI |
InChI=1S/C14H10O5/c1-7-4-10(16)13-12(19-7)5-11-9(14(13)17)3-2-8(15)6-18-11/h2-5,17H,6H2,1H3 |
Clé InChI |
OSQXJHAPGANXQL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=O)C=C3)O |
SMILES canonique |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=O)C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



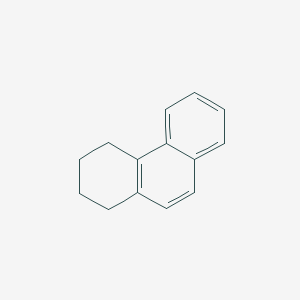
![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)
